1-{3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine
Description
This compound features a pyrazolo[1,5-a]pyrimidine core substituted with 3,5-dimethyl and 2-phenyl groups, with a piperidine moiety at the 7-position. Its synthesis involves refluxing a precursor with piperidine in ethanol, acting as both a catalyst and nucleophile . Elemental analysis (C: 68.26%, H: 6.54%, N: 5.67%) and spectroscopic data confirm its structure . The piperidine group enhances solubility and may influence bioactivity by modulating interactions with biological targets.
Properties
IUPAC Name |
3,5-dimethyl-2-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4/c1-14-13-17(22-11-7-4-8-12-22)23-19(20-14)15(2)18(21-23)16-9-5-3-6-10-16/h3,5-6,9-10,13H,4,7-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLQXMRMBNUOGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCCCC3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine typically involves multi-step organic reactionsCommon reagents used in these reactions include sodium acetate, ethanol, and various heterocyclic amines . Industrial production methods may involve optimization of these reactions to improve yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
1-{3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents such as alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
1-{3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1-{3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Key Research Findings
Synthetic Efficiency :
- Traditional methods (e.g., reflux with piperidine) are reliable but slower compared to microwave-assisted synthesis, which reduces reaction time and improves yields (e.g., compound MK13) .
- Pd-catalyzed strategies enable modular substitution at the 3,5-positions, critical for tuning electronic properties .
Substituent Effects: Piperidine vs. Hydrazino Groups: The 7-piperidine group in the target compound enhances solubility compared to hydrazino derivatives (), which are more reactive but less stable . Electron-Donating vs. Electron-Withdrawing Groups: 3,5-Dimethyl and phenyl substituents (target compound) provide moderate lipophilicity, while trifluoromethyl groups () increase metabolic stability but may reduce solubility . Aromatic Substitution: 3,5-Dimethoxyphenyl (MK13) enhances electron density for π-π interactions, whereas dimethylphenyl (compound 58) offers steric bulk for selectivity .
Biological Implications: Piperidine-containing derivatives (target compound, ) are prevalent in medicinal chemistry due to their ability to mimic bioactive amines and improve blood-brain barrier penetration . Patent compounds with fused heterocycles (e.g., pyrido[1,2-a]pyrimidinones) demonstrate expanded applications in targeting enzymes and receptors .
Challenges and Contradictions
- Bioactivity Trade-offs : Trifluoromethyl groups improve stability but may introduce toxicity risks, whereas dimethyl/phenyl groups balance lipophilicity and safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
